![molecular formula C21H22O4 B5712227 7-[(3-methoxybenzyl)oxy]-8-methyl-4-propyl-2H-chromen-2-one](/img/structure/B5712227.png)
7-[(3-methoxybenzyl)oxy]-8-methyl-4-propyl-2H-chromen-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-[(3-methoxybenzyl)oxy]-8-methyl-4-propyl-2H-chromen-2-one, also known as MBP-2, is a small molecule that has been of great interest to researchers due to its potential therapeutic applications. MBP-2 is a synthetic compound that belongs to the class of flavonoids and has been shown to possess a wide range of biological activities.
Wirkmechanismus
The mechanism of action of 7-[(3-methoxybenzyl)oxy]-8-methyl-4-propyl-2H-chromen-2-one is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and signaling pathways involved in inflammation and cancer development. This compound has also been shown to activate certain cellular pathways that promote cell survival and protect against oxidative stress.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. It has been found to inhibit the production of inflammatory cytokines and chemokines, reduce oxidative stress, and induce apoptosis in cancer cells. This compound has also been shown to improve cognitive function and protect against neuronal damage.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of 7-[(3-methoxybenzyl)oxy]-8-methyl-4-propyl-2H-chromen-2-one is that it is a synthetic compound that can be easily synthesized in the laboratory. This allows researchers to study its effects in a controlled environment. However, one of the limitations of this compound is that it has not been extensively studied in humans, and its safety and efficacy have not been established.
Zukünftige Richtungen
There are several future directions for research on 7-[(3-methoxybenzyl)oxy]-8-methyl-4-propyl-2H-chromen-2-one. One area of interest is its potential use in the treatment of neurodegenerative diseases. Another area of interest is its use as an anticancer agent. Additionally, further research is needed to determine the safety and efficacy of this compound in humans. Overall, this compound is a promising compound that has the potential to be developed into a therapeutic agent for a variety of diseases.
Synthesemethoden
The synthesis of 7-[(3-methoxybenzyl)oxy]-8-methyl-4-propyl-2H-chromen-2-one involves several steps, including the reaction of 3-methoxybenzaldehyde with methyl propionate to form 3-methoxybenzyl propionate. The resulting compound is then reacted with 4-hydroxycoumarin in the presence of a base to form this compound. The overall yield of the synthesis is approximately 30%.
Wissenschaftliche Forschungsanwendungen
7-[(3-methoxybenzyl)oxy]-8-methyl-4-propyl-2H-chromen-2-one has been the subject of numerous scientific studies due to its potential therapeutic applications. It has been shown to possess anti-inflammatory, antioxidant, and anticancer properties. This compound has also been found to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Eigenschaften
IUPAC Name |
7-[(3-methoxyphenyl)methoxy]-8-methyl-4-propylchromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22O4/c1-4-6-16-12-20(22)25-21-14(2)19(10-9-18(16)21)24-13-15-7-5-8-17(11-15)23-3/h5,7-12H,4,6,13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNHBTNPOICELRE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=O)OC2=C1C=CC(=C2C)OCC3=CC(=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


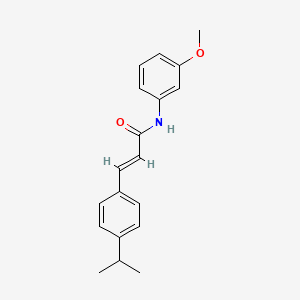
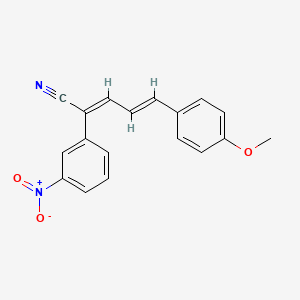
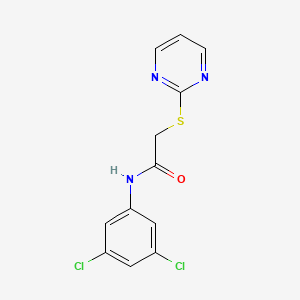
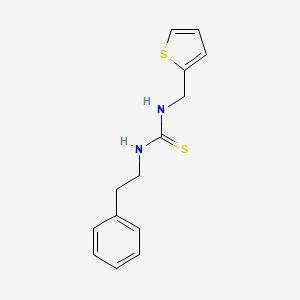

![methyl N-{4-chloro-6-[(4-chlorophenyl)amino]-1,3,5-triazin-2-yl}glycinate](/img/structure/B5712190.png)
![5-[(1-naphthyloxy)methyl]-3-(4-nitrophenyl)-1,2,4-oxadiazole](/img/structure/B5712197.png)
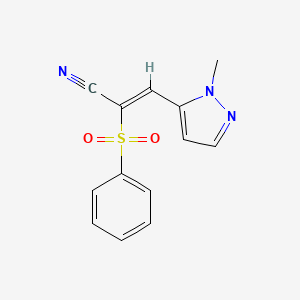
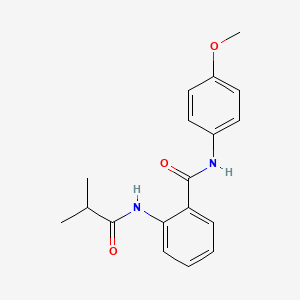
![3-hydroxybenzaldehyde (8-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone](/img/structure/B5712225.png)

![2-[3-(2-carboxyvinyl)phenyl]-1,3-dioxo-5-isoindolinecarboxylic acid](/img/structure/B5712233.png)
![7-{[cyclohexyl(methyl)amino]methyl}-5-nitro-8-quinolinol](/img/structure/B5712243.png)